molecular formula C3H6F2O B14748179 Ethane, (difluoromethoxy)- CAS No. 461-62-1

Ethane, (difluoromethoxy)-

Cat. No.: B14748179
CAS No.: 461-62-1
M. Wt: 96.08 g/mol
InChI Key: KJDVOYQUOWRVOA-UHFFFAOYSA-N
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Description

Ethane, (difluoromethoxy)- (CAS 461-62-1), also known as 2-(difluoromethoxy)-1,1,1-trifluoroethane, is a halogenated hydrocarbon characterized by a difluoromethoxy (-OCF₂) group attached to an ethane backbone. This compound is structurally related to volatile anesthetics such as isoflurane and desflurane, which are widely used in medical settings due to their rapid onset and recovery profiles . Its molecular formula is C₃H₃F₅O, and it is part of a broader class of fluorinated ethers with applications in pharmaceuticals, refrigerants, and industrial solvents.

Properties

CAS No.

461-62-1

Molecular Formula

C3H6F2O

Molecular Weight

96.08 g/mol

IUPAC Name

difluoromethoxyethane

InChI

InChI=1S/C3H6F2O/c1-2-6-3(4)5/h3H,2H2,1H3

InChI Key

KJDVOYQUOWRVOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, (difluoromethoxy)- can be achieved through various methods. One common approach involves the reaction of isoflurane with bromine trifluoride. In this method, isoflurane is added to bromine trifluoride under controlled conditions to yield 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane . Another method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group into the desired molecular framework .

Industrial Production Methods

Industrial production of Ethane, (difluoromethoxy)- typically involves large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethoxy group (-OCF₂H) undergoes nucleophilic substitution, where the oxygen atom acts as the leaving group. Key findings include:

  • Reagents and Conditions : Halides (e.g., Cl⁻, Br⁻) or other nucleophiles react in polar solvents (e.g., DMSO, DMF) under basic or acidic conditions.

  • Mechanism : The electron-withdrawing fluorine atoms enhance the electrophilicity of the α-carbon, facilitating nucleophilic attack.

  • Example : Reaction with alcohols using TMSCF₂Br and potassium bifluoride (KFHF) under mechanochemical conditions yields difluoromethyl ethers .

  • Kinetics : Reactions often proceed via first-order kinetics due to rate-determining bond cleavage involving the difluoromethoxy group.

Reaction TypeReagents/ConditionsProductsKey Reference
Nucleophilic SubstitutionHalides (Cl⁻, Br⁻), polar solventsSubstituted ethers

Oxidation Reactions

Strong oxidizing agents convert the compound into fluorinated ketones or carboxylic acids:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Mechanism : Oxidation at the α-carbon position due to fluorine’s electron-withdrawing effects.

  • Example : KMnO₄ oxidation yields trifluoroacetic acid derivatives.

Reaction TypeReagents/ConditionsProductsKey Reference
OxidationKMnO₄, CrO₃, acidic conditionsFluorinated carboxylic acids

Reduction Reactions

Reduction of the compound produces fluorinated alcohols:

  • Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with catalysts (e.g., Pd/C).

  • Mechanism : Selective reduction of the ether oxygen to a hydroxyl group, retaining fluorine substituents.

  • Example : LiAlH₄ reduction yields 1,1,1-trifluoroethanol derivatives.

Reaction TypeReagents/ConditionsProductsKey Reference
ReductionLiAlH₄, H₂/Pd/C, inert solventsFluorinated alcohols

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

  • Conditions : HCl (acidic) or NaOH (basic) aqueous solutions.

  • Products : Fluorinated alcohols (e.g., trifluoroethanol) via cleavage of the ether bond.

  • Applications : Synthesis of fluorinated alcohols for pharmaceutical intermediates.

Reaction TypeReagents/ConditionsProductsKey Reference
HydrolysisHCl (acidic) or NaOH (basic)Fluorinated alcohols

Elimination Reactions

Elimination of fluorine atoms occurs under thermal or basic conditions:

  • Conditions : Heat (e.g., 150–200°C) or strong bases (e.g., KOtBu).

  • Products : Alkyl fluorides (e.g., trifluoroethylene) via β-elimination.

  • Mechanism : Dehydrohalogenation facilitated by fluorine’s electronegativity.

Reaction TypeReagents/ConditionsProductsKey Reference
EliminationHeat, KOtBu in polar aprotic solventsAlkyl fluorides

Mechanism of Action

The mechanism of action of Ethane, (difluoromethoxy)- involves its interaction with various molecular targets and pathways. For example, in the context of its use as an anesthetic (isoflurane), it induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . Additionally, it binds to various receptors, including the GABA receptor, the large conductance Ca2±activated potassium channel, the glutamate receptor, and the glycine receptor .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula CAS Number Key Substituents
Ethane, (difluoromethoxy)- C₃H₃F₅O 461-62-1 -OCF₂, -CF₃
Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane) C₃H₂ClF₅O 26675-46-7 -OCF₂, -CF₃, -Cl
Desflurane (2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane) C₃H₂F₆O 57041-67-5 -OCF₂, -CF₃, -CF₂
HFE 227 (1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane) C₃HF₇O 2356-62-9 -OCF₃, -CF₃
2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane C₃H₂ClF₅O 13838-16-9 -OCF₂, -Cl, -CF₂

Structural Insights :

  • Desflurane has an additional fluorine atom, enhancing its metabolic stability compared to isoflurane .
  • HFE 227 replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) group, increasing its utility as a refrigerant .

Physical and Chemical Properties

Phase Transition Data :
Compound (CAS) Enthalpy of Vaporization (kJ/mol) Temperature Range (K)
2-Chloro-1,1,1-trifluoro-2-(difluoromethoxy)ethane (26675-46-7) 32.9 280–344
1-Chloro-1,2,2-trifluoro-2-(difluoromethoxy)ethane (13838-16-9) 33.8 274–351
  • Ethane, (difluoromethoxy)- exhibits moderate volatility, comparable to isoflurane (boiling point ~48.5°C), but lower than desflurane (23.5°C) due to fewer fluorine atoms .

Environmental and Regulatory Considerations

  • Persistence : Halogenated ethers like Ethane, (difluoromethoxy)- may exhibit environmental persistence due to stable C-F bonds, though their low solubility in water reduces bioaccumulation risks .
  • Regulation: Isoflurane and desflurane are regulated under medical waste protocols .

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